7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN5O/c1-31-18-8-5-14(6-9-18)13-26-22-19-12-16(24)7-10-20(19)30-23(27-22)21(28-29-30)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGDXIWSYLIOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including its anticancer effects, enzyme inhibition activities, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, which are known for their pharmacological potential. The presence of a triazole ring enhances its biological activity and solubility. The structural formula can be represented as follows:
Key Structural Features
- Chlorine atom at position 7 enhances lipophilicity.
- Fluorophenyl group contributes to its interaction with biological targets.
- Methoxybenzyl substituent potentially increases binding affinity to target enzymes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.096 | EGFR inhibition |
| A549 (lung) | 2.08 | Induction of apoptosis |
| HepG2 (liver) | 2.09 | Inhibition of cell proliferation |
The compound has shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Enzyme Inhibition
The compound exhibits notable enzyme inhibitory activities, particularly against kinases involved in cancer progression.
| Enzyme | IC50 (μM) | Reference Compound |
|---|---|---|
| EGFR | 0.096 | Acetazolamide |
| Carbonic Anhydrase | 2.09 | Standard sulfonamide |
| VEGF RTK | 0.15 | Sorafenib |
These activities suggest that the compound may serve as a lead structure for developing targeted therapies in oncology.
Other Biological Activities
In addition to anticancer properties, the compound has exhibited:
- Antioxidant Activity : Demonstrated through DPPH radical scavenging assays.
- Antimicrobial Properties : Effective against various bacterial strains.
Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 and A549 cell lines, treatment with the compound resulted in significant reductions in cell viability compared to untreated controls. The study concluded that the compound's mechanism involves apoptosis induction via the mitochondrial pathway.
Study 2: Enzyme Interaction
A molecular docking study revealed that the compound binds effectively to the ATP-binding site of EGFR, suggesting a competitive inhibition mechanism. This was further validated through biochemical assays showing dose-dependent inhibition.
Q & A
Q. What are the key steps in synthesizing 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
The synthesis typically involves cyclocondensation of precursors such as chlorinated quinazoline intermediates with fluorophenyl and methoxybenzyl moieties. Critical steps include:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization under reflux conditions in ethanol or DMF .
- Substituent introduction : Nucleophilic substitution at the quinazoline C5 position using 4-methoxybenzylamine under basic conditions (e.g., KCO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity of triazole fusion and substituent positions (e.g., fluorine coupling constants at δ 160–165 ppm for aromatic F) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]: ~470–480 Da) and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguity in triazoloquinazoline ring conformation and substituent orientation .
Q. What biological activities are associated with this compound?
Preliminary studies on analogous triazoloquinazolines indicate:
- Anticancer activity : Inhibition of kinase targets (e.g., EGFR) with IC values in the low micromolar range .
- Antimicrobial properties : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
- Anti-inflammatory effects : COX-2 inhibition observed in murine macrophage models .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Replace Cu(I) with Ru(II) catalysts to enhance triazole ring formation efficiency (yield improvement: 60% → 85%) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >90% purity .
- Solvent optimization : Use DMF:HO (9:1) to improve solubility of hydrophobic intermediates .
Q. How to resolve contradictions in biological activity data across studies?
- Target specificity assays : Use CRISPR-edited cell lines to isolate off-target effects (e.g., compare wild-type vs. EGFR-knockout models) .
- Metabolic stability testing : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic variability .
- Structural analogs comparison : Replace the 3-fluorophenyl group with 4-fluorophenyl to evaluate steric/electronic effects on target binding .
Q. What strategies validate the compound’s mechanism of action in kinase inhibition?
- Kinase profiling panels : Screen against 100+ kinases to identify selectivity (e.g., Eurofins KinaseProfiler™) .
- Molecular docking : Align the triazoloquinazoline core with ATP-binding pockets using AutoDock Vina (ΔG ≤ -9 kcal/mol suggests high affinity) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of EGFR in lysates .
Q. How to address stability issues under physiological conditions?
- pH-dependent degradation studies : Use HPLC to monitor decomposition in simulated gastric fluid (pH 1.2) vs. blood (pH 7.4) .
- Light sensitivity testing : Store samples in amber vials under N atmosphere to prevent photodegradation of the methoxybenzyl group .
- Lyophilization : Improve long-term stability by formulating as a lyophilized powder with trehalose excipient .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
